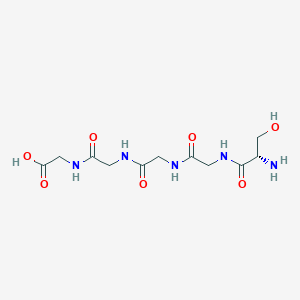![molecular formula C18H28O2S B14741427 5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole CAS No. 5570-95-6](/img/structure/B14741427.png)
5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole is an organic compound with the molecular formula C18H28O2S It is a derivative of benzodioxole, featuring an octylsulfanyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole typically involves the following steps:
Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Propyl Chain: The propyl chain can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride and a suitable catalyst such as aluminum chloride.
Introduction of the Octylsulfanyl Group: The octylsulfanyl group can be attached through a nucleophilic substitution reaction using octylthiol and a suitable leaving group on the propyl chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the benzodioxole core or the propyl chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified benzodioxole derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole involves its interaction with molecular targets through its sulfanyl and benzodioxole moieties. The sulfanyl group can form strong interactions with metal ions and proteins, while the benzodioxole core can participate in aromatic interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(Hexylsulfanyl)propyl]-2H-1,3-benzodioxole
- 5-[3-(Decylsulfanyl)propyl]-2H-1,3-benzodioxole
- 5-[3-(Dodecylsulfanyl)propyl]-2H-1,3-benzodioxole
Uniqueness
5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole is unique due to its specific octylsulfanyl group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
5570-95-6 |
|---|---|
Molecular Formula |
C18H28O2S |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
5-(3-octylsulfanylpropyl)-1,3-benzodioxole |
InChI |
InChI=1S/C18H28O2S/c1-2-3-4-5-6-7-12-21-13-8-9-16-10-11-17-18(14-16)20-15-19-17/h10-11,14H,2-9,12-13,15H2,1H3 |
InChI Key |
RFKJMGSRJBKVGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCCCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


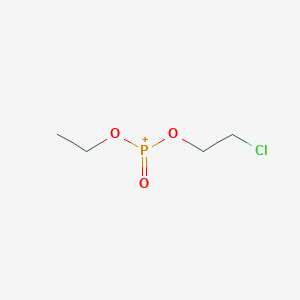
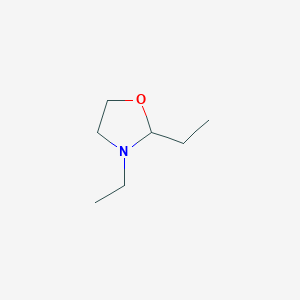
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)
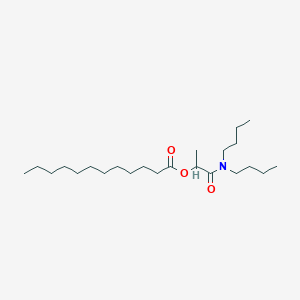


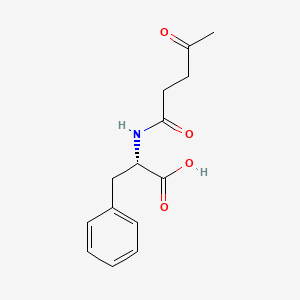
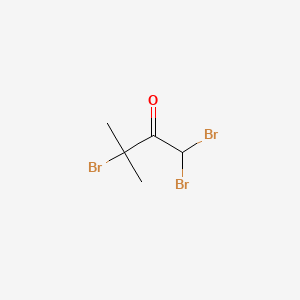
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
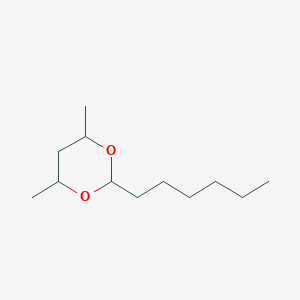
![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)
